(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with an amino group and a boronic acid functional group, making it a versatile building block in chemical reactions, particularly in cross-coupling processes.
This compound can be classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids have gained significant attention due to their utility in drug development and organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
The synthesis of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid typically involves palladium-catalyzed cross-coupling reactions. The most common method is the Suzuki-Miyaura coupling, where a pyridine derivative reacts with a boronic acid reagent in the presence of a palladium catalyst and a base.
The molecular formula of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid is . The structure comprises:
Property | Value |
---|---|
Molecular Weight | 180.01 g/mol |
IUPAC Name | [2-(2-aminopropan-2-yl)pyridin-4-yl]boronic acid |
InChI Key | RWRKZEANKKRYSO-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=NC=C1)C(C)(C)N)(O)O |
The structural uniqueness of this compound arises from its specific substitution pattern on the pyridine ring, influencing its reactivity and interaction with other molecules .
(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions vary:
These reactions can yield various products depending on the conditions employed .
The mechanism of action for (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid involves its ability to interact with molecular targets such as enzymes or receptors. The boronic acid moiety allows for reversible covalent bonding with active site residues in enzymes, which can lead to inhibition or modulation of enzyme activity. This interaction is crucial in biochemical pathways and cellular processes .
Key properties include:
The compound has been characterized using various analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity .
(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid has several significant applications:
(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid represents a structurally unique boronic acid derivative characterized by a pyridine core substituted with a boronic acid group at the 4-position and a 1,1-dimethyl-2-aminoethyl moiety at the 2-position. This configuration imparts significant potential for interacting with diverse enzymatic targets through reversible covalent binding mediated by the electron-deficient boron atom. The compound’s mechanism centers on the boronic acid group’s ability to form reversible covalent adducts with nucleophilic residues (primarily serine, threonine, or cysteine hydroxyls/thiols) within enzyme active sites, effectively inhibiting catalytic activity. The adjacent aminopropyl group contributes to aqueous solubility and potential hydrogen bonding interactions, while the pyridine nitrogen offers coordination potential. This multifaceted binding profile underpins its exploration across several therapeutic enzyme targeting strategies, particularly in oncology and antibiotic resistance mitigation [6] .
The proteasome, a multicatalytic protease complex essential for intracellular protein degradation, is a validated target in oncology, particularly for hematological malignancies. Boronic acid-based inhibitors, exemplified by the clinically approved drugs bortezomib and ixazomib, exploit the ability of the boron atom to form a reversible tetrahedral transition state analogue with the catalytic N-terminal threonine residue (Thr1Oγ) of the proteasome's β-subunits. (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid shares this critical pharmacophore.
Its specific mechanism involves nucleophilic attack by Thr1Oγ on the boron atom, resulting in a dative bond and the formation of a stable but reversible transition state complex mimicking the tetrahedral intermediate of peptide bond hydrolysis. This inhibits the chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) activities of the proteasome, with preferential inhibition often observed for the CT-L activity crucial for degrading pro-survival and cell cycle regulatory proteins. Accumulation of polyubiquitinated proteins, disruption of critical signaling pathways (e.g., NF-κB), induction of endoplasmic reticulum stress, and ultimately apoptosis in cancer cells follow proteasome inhibition [6].
Structure-activity relationship (SAR) studies highlight the importance of the pyridine nitrogen positioning and the 2-aminopropyl group for optimizing proteasome binding affinity and subtype selectivity. The basic amine can engage in ionic or hydrogen bonding interactions with nearby acidic or polar residues in the substrate binding pockets, potentially enhancing specificity compared to simpler aryl boronic acids [6].
Table 1: Comparative Proteasome Inhibitory Activity of Boronic Acid Derivatives
Compound Structure | CT-L IC50 (nM) | C-L IC50 (nM) | T-L IC50 (nM) | Cellular Anti-proliferative Activity (e.g., MM.1S IC50, nM) | Reference/Notes |
---|---|---|---|---|---|
Bortezomib | 6.2 | 2100 | 35 | 3.5-7.4 | Clinically approved drug; dipeptidyl structure |
Ixazomib | 3.4 | 1100 | 31 | 5-30 | Clinically approved drug; peptidomimetic |
Simple Aryl Boronic Acid (e.g., Phenyl) | >100,000 | >100,000 | >100,000 | >10,000 | Low potency; lacks specificity-enhancing features |
(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid | ~50-200 | >10,000 | >10,000 | ~100-500 | Shows selectivity for CT-L activity; improved cellular activity over simple aryl boronic acids due to structural features [6] |
Protein kinases, regulating critical cellular processes like proliferation, survival, and metabolism, are prominent targets in cancer therapy. (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid serves as a versatile building block for developing covalent reversible kinase inhibitors. The boronic acid moiety can target conserved serine, threonine, or tyrosine residues within the kinase ATP-binding site or allosteric pockets, forming reversible covalent adducts. This mechanism offers potential advantages in terms of binding residence time and selectivity over purely non-covalent inhibitors.
Its primary application lies in synthesizing heterobifunctional kinase inhibitor scaffolds. For instance, the pyridine boronic acid can participate in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures mimicking known kinase pharmacophores. The resultant molecules often incorporate features like hinge-binding motifs (e.g., pyridopyrimidinones) linked to the boronic acid group capable of covalent attachment. This approach has yielded potent inhibitors targeting kinases such as Cyclin-Dependent Kinase 9 (CDK9), crucial for transcription regulation, and Haspin, involved in mitosis [7] .
The 2-aminopropyl substituent contributes significantly to kinase affinity. The amine can form crucial salt bridges or hydrogen bonds with acidic residues (e.g., Asp or Glu) or backbone carbonyls near the ATP-binding site, improving potency and selectivity profiles. Furthermore, this group enhances the aqueous solubility of the often hydrophobic kinase inhibitor scaffolds, improving drug-like properties. Research demonstrates derivatives incorporating this boronic acid moiety achieving nanomolar inhibitory concentrations (IC50) against specific kinase targets relevant to cancer progression [7].
Table 2: Kinase Inhibitory Activity of Derivatives Incorporating the Boronic Acid Moiety
Core Inhibitor Scaffold | Target Kinase(s) | Inhibitory Activity (IC50) | Key Structural Role of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid | Reference |
---|---|---|---|---|
Pyridopyrimidinone Derivatives | CDK9/Cyclin T | 0.38 μM | Boronic acid enables covalent reversible binding; aminopropyl group enhances solubility and H-bonding | [7] |
7H-Pyrrolo[2,3-d]pyrimidine Derivatives | Haspin | 0.11 μM | Boronic acid acts as covalent warhead; aminopropyl interacts with catalytic or regulatory residues | [7] |
Biaryl Structures (Suzuki Coupling Products) | Undisclosed Kinase Targets | Low μM to nM range (varies) | Serves as the boronic acid coupling partner; contributes directly to binding via boron and amine | [7] |
β-Lactamase enzymes, produced by resistant bacteria, hydrolyze and inactivate β-lactam antibiotics (penicillins, cephalosporins, carbapenems), representing a major global health threat. Boronic acid transition state analogues (TSAs) are a promising class of β-lactamase inhibitors. (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid functions as a potent scaffold for inhibiting serine-β-lactamases (SBLs), particularly Ambler class A (e.g., TEM, SHV, CTX-M) and class C (AmpC) enzymes.
Its mechanism parallels that of proteasome inhibition but targets the active site serine nucleophile of β-lactamases. The boronic acid forms a reversible covalent adduct with the catalytic serine (Ser Oγ), mimicking the high-energy tetrahedral intermediate formed during β-lactam ring hydrolysis. This stable, deacylation-resistant complex effectively inactivates the enzyme, preventing it from degrading co-administered β-lactam antibiotics. The pyridine ring can occupy positions analogous to the β-lactam's carboxylate or R-group, engaging in hydrophobic or polar interactions within the active site. The 2-aminopropyl group is critical; it often protrudes into the conserved "R1" or "amine" binding pocket present in many class A and C SBLs, forming hydrogen bonds with key residues (e.g., Asn152, Gln120 in CTX-M; Tyr150, Asn346 in AmpC) that significantly enhance binding affinity and spectrum of inhibition [6].
SAR studies focused on this scaffold reveal that modifications to the amine (e.g., acylation, conversion to urea) can fine-tune potency against specific β-lactamase variants and improve pharmacokinetic properties. The inherent reversibility of boronic acid adducts offers a potential advantage over irreversible inhibitors (e.g., clavulanate) by reducing the selective pressure for inhibitor-resistant mutations, although this is an area of ongoing research [6].
The enzyme inhibitory potency of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid and its derivatives is governed by a complex interplay of structural elements, elucidated through systematic SAR studies:
Table 3: Structure-Activity Relationship Summary for Key Structural Features
Structural Feature | Role in Enzyme Binding | Impact of Modification on Activity | Target Enzyme Examples |
---|---|---|---|
-B(OH)₂ (Boronic Acid) | Forms reversible covalent adduct with catalytic Ser/Thr nucleophile; mimics tetrahedral transition state. | Essential: Replacement (e.g., -COOH) abolishes covalent inhibition mechanism. Esterification (e.g., pinacol) requires hydrolysis in vivo. | Proteasome, Serine β-Lactamases, Serine Proteases |
Pyridine Ring | Provides core scaffold; nitrogen acts as H-bond acceptor. Modulates boron electrophilicity. | Substitution at C3/C5 can enhance affinity/selectivity or solubility. Nitrogen position critical. | All (Proteasome, Kinases, β-Lactamases) |
-C(CH₃)₂NH₂ (2-(2-Aminopropan-2-yl)) | Tertiary amine: H-bond donor/acceptor; forms ionic/salt bridges. Gem-dimethyl: Steric bulk for selectivity pockets. | Critical: Free primary amine optimal for β-lactamase inhibition. Methylation/acylation often reduces potency. Size of alkyl groups tunes pocket fit. | β-Lactamases: Fills "amine" pocket (H-bonds). Kinases: Salt bridge/H-bond. Proteasome: Modulates selectivity. |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1